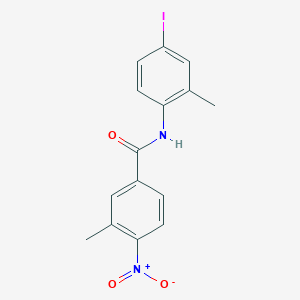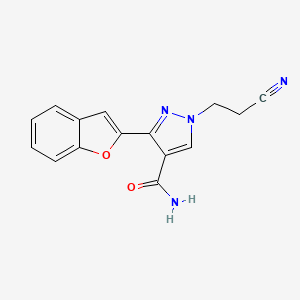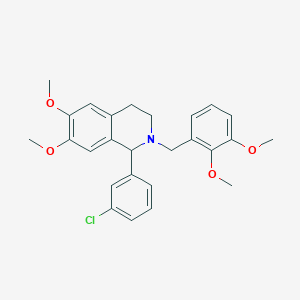![molecular formula C11H15F6NO2 B4933911 2-methylcyclohexyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4933911.png)
2-methylcyclohexyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methylcyclohexyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate is a chemical compound that belongs to the class of carbamate insecticides. It is commonly known as Bifenthrin and is widely used in agriculture and pest control. Bifenthrin is a synthetic pyrethroid that acts as a neurotoxin, targeting the nervous system of insects. It is highly effective against a wide range of pests, including ants, termites, cockroaches, and mosquitoes.
作用机制
Bifenthrin acts as a neurotoxin, targeting the nervous system of insects. It binds to sodium channels in the nerve cells, causing a prolonged depolarization of the cell membrane and preventing the transmission of nerve impulses. This leads to paralysis and death of the insect. Bifenthrin is highly selective for insects and has low toxicity to mammals and other non-target organisms.
Biochemical and Physiological Effects
Bifenthrin has been shown to have a range of biochemical and physiological effects on insects. It affects the activity of enzymes involved in energy metabolism, leading to a reduction in energy production and an increase in oxidative stress. It also affects the activity of neurotransmitters, leading to disruption of the nervous system and paralysis of the insect. Bifenthrin has been shown to have low toxicity to mammals and other non-target organisms, but it can have adverse effects on aquatic organisms and bees.
实验室实验的优点和局限性
Bifenthrin has several advantages for use in lab experiments. It is highly effective against a wide range of pests and has low toxicity to mammals and other non-target organisms. It is also relatively stable and can be stored for long periods of time. However, Bifenthrin can have adverse effects on aquatic organisms and bees, and care should be taken when handling and disposing of the compound.
未来方向
There are several future directions for research on Bifenthrin. One area of research is the development of new formulations and delivery systems that can improve the efficacy and safety of the compound. Another area of research is the study of the ecological and environmental impacts of Bifenthrin, including its effects on non-target organisms and ecosystems. Finally, there is a need for further research on the mechanism of action of Bifenthrin and the development of new insecticides that target the nervous system of insects.
合成方法
Bifenthrin is synthesized by the reaction of 2-methylcyclohexanone with 2,2,3,3-tetrafluoro-1-propenyl trifluoromethyl ketone in the presence of a base. The resulting product is then reacted with methyl isocyanate to form Bifenthrin. The synthesis of Bifenthrin is a complex process that requires careful control of reaction conditions, including temperature, pressure, and reaction time.
科学研究应用
Bifenthrin has been extensively studied for its insecticidal properties and its potential applications in pest control. It has been shown to be highly effective against a wide range of pests, including insects that are resistant to other insecticides. Bifenthrin has also been studied for its potential use in the control of disease vectors, such as mosquitoes, which are responsible for the transmission of diseases such as malaria and dengue fever.
属性
IUPAC Name |
(2-methylcyclohexyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F6NO2/c1-6-4-2-3-5-7(6)20-9(19)18-8(10(12,13)14)11(15,16)17/h6-8H,2-5H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHUGIBBUSYLNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1OC(=O)NC(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4933831.png)


![1-[2-(4-chlorophenyl)ethyl]-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B4933860.png)
![3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B4933861.png)


![4-{2-(acetylamino)-3-[(3-acetylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B4933886.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4933894.png)
![2-{[1-ethyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}-N-octylacetamide](/img/structure/B4933905.png)
![N-(3-methoxyphenyl)-2-[(phenylsulfonyl)amino]-5-pyrimidinecarboxamide](/img/structure/B4933913.png)
![N-(1-{1-[2-(2-methoxyphenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B4933921.png)
![({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B4933925.png)
![N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B4933933.png)